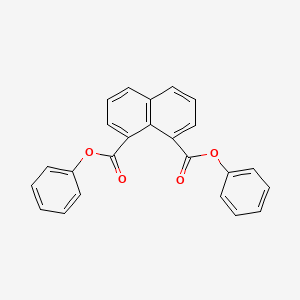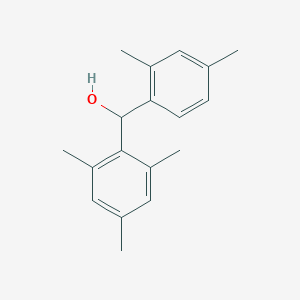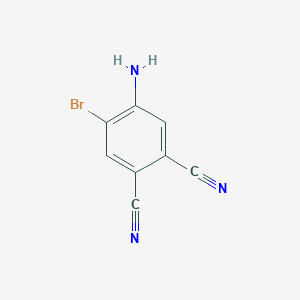
6-Chloro-5-(cyclopropanesulfonamido)pyridin-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a chloro group, a cyclopropanesulfonamido group, and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Aryl Halide: 6-chloro-5-(cyclopropanesulfonamido)pyridine
Boronic Acid: Boronic acid derivative
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 80-100°C
Industrial Production Methods
Industrial production of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid may involve optimization of the Suzuki-Miyaura coupling reaction to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of Reactions
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid ester or boronate.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic acid esters or boronates.
Reduction: 5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its boronic acid moiety, which can inhibit proteasomes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of (6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit proteasomes by binding to the active site, thereby preventing the degradation of proteins and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- (6-chloro-5-(methylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(ethylsulfonamido)pyridin-3-yl)boronic acid
- (6-chloro-5-(propylsulfonamido)pyridin-3-yl)boronic acid
Uniqueness
(6-chloro-5-(cyclopropanesulfonamido)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropanesulfonamido group, which imparts distinct steric and electronic properties compared to other sulfonamido derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science.
特性
分子式 |
C8H10BClN2O4S |
|---|---|
分子量 |
276.51 g/mol |
IUPAC名 |
[6-chloro-5-(cyclopropylsulfonylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4S/c10-8-7(3-5(4-11-8)9(13)14)12-17(15,16)6-1-2-6/h3-4,6,12-14H,1-2H2 |
InChIキー |
IGCGLFRPQXUEIQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)Cl)NS(=O)(=O)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)




![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)




